4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluoromethyl, fluorophenyl, and phenyl groups attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds of significant interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles . The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone, which acts as a gem-difluoroolefination reagent for both aldehydes and ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s fluorinated groups enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-1-(4-chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. These fluorinated groups enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3/c20-13-6-8-14(9-7-13)25-19-16(11-23-25)15(18(21)22)10-17(24-19)12-4-2-1-3-5-12/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBXSZXYUWEBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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